molecular formula C12H28N2 B7969267 N'-hexylhexane-1,6-diamine

N'-hexylhexane-1,6-diamine

Cat. No.: B7969267
M. Wt: 200.36 g/mol
InChI Key: UCNXZIZMYUXGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-hexylhexane-1,6-diamine is an organic compound with the molecular formula C12H28N2. It consists of a hexamethylene hydrocarbon chain terminated with amine functional groups at both ends. This compound is a diamine, meaning it contains two amine groups, which makes it highly reactive and useful in various chemical processes. It is a colorless solid with a strong amine odor and is used in the production of polymers and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-hexylhexane-1,6-diamine can be synthesized through the hydrogenation of adiponitrile. The reaction involves the following steps:

    Hydrogenation of Adiponitrile: Adiponitrile (NC(CH2)4CN) is hydrogenated in the presence of a catalyst such as cobalt or iron, resulting in the formation of N’-hexylhexane-1,6-diamine (H2N(CH2)6NH2).

    Catalysts and Conditions: The hydrogenation is typically conducted on molten adiponitrile diluted with ammonia. An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with N’-hexylhexane-1,6-diamine itself as the solvent.

Industrial Production Methods: The industrial production of N’-hexylhexane-1,6-diamine involves large-scale hydrogenation of adiponitrile using similar catalysts and conditions as mentioned above. The yield is generally high, but commercially significant side products such as 1,2-diaminocyclohexane and hexamethyleneimine are also generated .

Chemical Reactions Analysis

Types of Reactions: N’-hexylhexane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

N’-hexylhexane-1,6-diamine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-hexylhexane-1,6-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N’-hexylhexane-1,6-diamine can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of N’-hexylhexane-1,6-diamine in terms of its longer carbon chain and specific applications in various fields.

Properties

IUPAC Name

N'-hexylhexane-1,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-2-3-4-8-11-14-12-9-6-5-7-10-13/h14H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNXZIZMYUXGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.